3,4-dibromo-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromo-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N/c5-3-1-7-2-4(3)6/h1-2,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBMNRMQTSWMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 3,4 Dibromo 1h Pyrrole Systems
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. icmpp.roacs.org For 3,4-dibromo-1H-pyrrole and its derivatives, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions are pivotal for introducing a wide array of substituents. rsc.orgresearchgate.netresearchgate.net
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone for creating C-C bonds in modern organic synthesis. icmpp.roscirp.org This method has been effectively applied to brominated pyrrole (B145914) systems to produce aryl- and heteroaryl-substituted pyrroles.
Research into the regioselectivity of Suzuki couplings on pyrrole esters, such as 3,4-dibromopyrrole-2-carboxylates, has shown that coupling generally occurs preferentially at the more electron-deficient position. researchgate.net For 3,4-dibromopyrrole derivatives, initial coupling is often favored at the C3 position. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for controlling the outcome and achieving high yields. researchgate.net Palladium catalysts, often modified with electron-rich phosphine (B1218219) ligands, are frequently employed to facilitate these transformations. icmpp.roresearchgate.net For instance, catalyst systems like Pd(OAc)₂/SPhos or Pd(PPh₃)₄ have been used for Suzuki couplings of borylated pyrroles with various aryl bromides. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling on Brominated Pyrroles This table is illustrative and compiled from general findings on related structures.
| Starting Material | Boronic Acid/Ester | Catalyst System | Product | Yield | Ref |
|---|---|---|---|---|---|
| Ethyl 3,4,5-tribromopyrrole-2-carboxylate | Phenylboronic acid | Pd₂(dba)₃ / Tri(2-furyl)phosphane | Ethyl 3,4-dibromo-5-phenyl-1H-pyrrole-2-carboxylate | Good | clockss.org |
| Methyl 4,5-dibromopyrrole-2-carboxylate | Various arylboronic acids | Pd₂(dba)₃ / Tri(2-furyl)phosphane | Methyl 4-bromo-5-aryl-1H-pyrrole-2-carboxylate | 33-86% | researchgate.netresearchgate.net |
The Mizoroki-Heck reaction provides a method for substituting an alkene at a position previously occupied by a halide on the pyrrole ring. nih.gov This palladium-catalyzed reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base. nih.gov The general mechanism proceeds through oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov
In the context of brominated pyrroles, the Heck reaction has been utilized to synthesize complex chromophores. For example, a tetrabromobacteriochlorin, prepared from this compound-2-carbaldehyde, was successfully coupled with methyl acrylate (B77674) using a palladium catalyst, demonstrating the viability of this method for functionalizing highly substituted pyrrolic systems. rsc.org The optimization of Heck reactions often involves screening various palladium sources (e.g., Pd(OAc)₂), bases, and additives to achieve high yields of the desired substituted alkene. nih.gov
The Sonogashira reaction is a reliable method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. csic.esnih.gov This reaction is instrumental in introducing alkynyl moieties onto the this compound core.
Similar to the Heck reaction, the Sonogashira coupling has been successfully applied to complex derivatives of this compound. A tetrabromobacteriochlorin derived from this compound-2-carbaldehyde was effectively coupled with terminal alkynes like phenylacetylene (B144264) and 4-ethynylanisole. rsc.org These reactions produced the desired tetra-coupled products in good to excellent yields, showcasing the power of the Sonogashira reaction to build extended conjugated systems based on the pyrrole framework. rsc.org The reaction typically proceeds under mild conditions, making it compatible with a variety of functional groups. csic.es
The presence of two bromine atoms on the this compound ring allows for iterative or sequential cross-coupling reactions, providing a modular approach to synthesizing di- and tri-substituted pyrroles. researchgate.netclockss.org By carefully controlling reaction conditions, it is possible to achieve regioselective monosubstitution, followed by a second coupling at the remaining bromine position. researchgate.netclockss.org
Studies on di- and tri-brominated pyrrole carboxylates have demonstrated that successive Suzuki cross-coupling reactions are feasible. researchgate.netresearchgate.net For instance, a 3,4,5-tribromopyrrole can first undergo a selective Suzuki coupling at the 5-position. researchgate.net The resulting 3,4-dibromo-5-arylpyrrole can then be subjected to a second Suzuki coupling to introduce substituents at the C3 and C4 positions, yielding a triarylpyrrole. researchgate.netclockss.org This stepwise functionalization is a powerful strategy for creating a diverse library of polysubstituted pyrroles from a single starting material. researchgate.net
Directed Lithiation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. umich.eduacs.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by an electrophile. umich.eduacs.org In the case of brominated pyrroles, a related strategy involves a halogen-lithium exchange, where an organolithium reagent selectively replaces a bromine atom.
For N-protected bromopyrroles, such as N-benzenesulfonyl-2,4-dibromopyrrole, treatment with n-butyllithium (n-BuLi) at low temperatures leads to a regioselective bromine-lithium exchange. clockss.org The position of the exchange is influenced by factors like the N-protecting group and the presence of additives. clockss.orgacs.org The resulting lithiated pyrrole species is a powerful nucleophile that readily reacts with a wide range of electrophiles, allowing for the introduction of various functional groups. clockss.org For example, quenching the lithiated intermediate of N-benzenesulfonyl-2,4-dibromopyrrole with different electrophiles can yield 5-substituted-3-bromopyrroles in excellent yields. clockss.org
Table 2: Electrophilic Quenching of a Lithiated Dibromopyrrole Derivative Based on the study of N-benzenesulfonyl-2,4-dibromopyrrole, which undergoes Br-Li exchange at the 5-position.
| Electrophile | Product (5-substituted-3-bromopyrrole) | Yield | Ref |
|---|---|---|---|
| DMF | 5-Formyl- | 95% | clockss.org |
| (MeS)₂ | 5-(Methylthio)- | 97% | clockss.org |
| I₂ | 5-Iodo- | 95% | clockss.org |
This methodology provides a complementary approach to cross-coupling reactions for functionalizing the pyrrole ring, offering access to derivatives that may be difficult to obtain otherwise.
Nucleophilic Substitution Reactions on Brominated Pyrroles
While less common than cross-coupling or lithiation strategies, the bromine atoms on the this compound ring can potentially undergo nucleophilic substitution reactions. ontosight.aismolecule.com In these reactions, a nucleophile replaces one or both of the bromine atoms. The reactivity of the C-Br bonds towards nucleophilic attack is enhanced by the electron-withdrawing nature of substituents on the pyrrole ring. ontosight.ai
For instance, the synthesis of ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate involved a key nucleophilic substitution step where an azide (B81097) anion replaced a chlorine atom on the chloromethyl group. nih.gov While this example is not on the ring itself, it demonstrates the principle of nucleophilic substitution on halogenated pyrrole derivatives. nih.gov On other electron-deficient heterocyclic systems, such as 4,7-dibromo rsc.orgresearchgate.netclockss.orgthiadiazolo[3,4-d]pyridazine, selective nucleophilic aromatic substitution (SNAAr) of the bromine atoms by oxygen and nitrogen nucleophiles has been well-documented. mdpi.com These reactions highlight the potential for similar transformations on appropriately activated this compound systems, allowing for the direct introduction of functionalities like amines, ethers, and other heteroatomic groups.
Oxidative Transformations and Polymerization Behavior of Dibromopyrroles
The oxidative transformation of pyrrole and its derivatives is a cornerstone of their chemistry, leading to the formation of conductive polymers. The presence of bromine substituents on the pyrrole ring significantly influences the electronic properties and, consequently, the polymerization behavior of the monomer.
Electropolymerization Processes
Electropolymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. The process for pyrrole derivatives, including this compound, follows a general oxidative mechanism, although the specific reaction parameters are highly dependent on the monomer's structure. The presence of electron-withdrawing bromine atoms at the 3 and 4 positions is expected to increase the monomer's oxidation potential compared to unsubstituted pyrrole, necessitating a higher applied voltage to initiate polymerization. cdnsciencepub.comcdnsciencepub.com
The widely accepted mechanism for the electropolymerization of pyrrole involves three main stages:
Initiation by Monomer Oxidation: The process begins at the anode, where the this compound monomer undergoes a one-electron oxidation to form a radical cation. cdnsciencepub.comrsc.org This initial step requires the applied potential to overcome the monomer's oxidation potential.
Dimerization and Propagation: The highly reactive radical cations diffuse from the electrode surface and couple with each other. This coupling predominantly occurs between the C2 and C5 (α) positions, which are unsubstituted in this compound. This regioselectivity is crucial for forming a linearly conjugated polymer. cdnsciencepub.com Following the coupling of two radical cations, two protons are expelled, resulting in a neutral dibrominated bipyrrole dimer. This dimer has a lower oxidation potential than the original monomer and is immediately oxidized to its radical cation form, allowing it to react with other monomers or oligomers. rsc.org The polymer chain continues to grow through these sequential oxidation and coupling reactions.
Polymer Growth and Doping: As the oligomers grow, they eventually become insoluble in the electrolyte solution and deposit onto the electrode surface as a film. The polymer is formed in its oxidized, conductive state. To maintain charge neutrality, anions (dopants) from the supporting electrolyte are incorporated into the polymer film. researchgate.net For every 3-4 pyrrole units in the chain, one anion is typically incorporated to balance the positive charge (polaron or bipolaron) on the polymer backbone. researchgate.net
Table 1: Effect of Ring Position on Pyrrole Electropolymerization
| Position of Substituent | Effect on Polymerization | Rationale |
|---|---|---|
| N-H (Position 1) | Substitution can alter solubility and electronic properties. | Large N-substituents can sterically hinder polymerization and affect film morphology. mdpi.com |
| C2 / C5 (α-positions) | Substitution generally prevents electropolymerization. | Blocks the sites required for the crucial α-α linkage needed to form a conjugated polymer chain. cdnsciencepub.com |
| C3 / C4 (β-positions) | Polymerization proceeds. | The key α-positions remain free for coupling. Electronic effects of the substituent (e.g., electron-withdrawing Br) will alter the required oxidation potential. cdnsciencepub.comcdnsciencepub.com |
Radical Cation Formation and Recombination Mechanisms
The formation and subsequent reaction of the 3,4-dibromopyrrole radical cation are the pivotal steps in its oxidative polymerization.
Formation: Upon application of a sufficient anodic potential, the this compound monomer loses an electron at the electrode surface, generating a radical cation. cdnsciencepub.comrsc.org This species is a π-radical, where the unpaired electron and the positive charge are delocalized over the aromatic ring system. escholarship.org The stability of this radical cation is a critical factor; it must be stable enough to diffuse and react but not so stable that it inhibits further reactions. cdnsciencepub.com The electron-withdrawing nature of the two bromine atoms is expected to make the formation of the radical cation more difficult (i.e., occur at a higher potential) compared to unsubstituted pyrrole.
Recombination (Coupling): The primary fate of the radical cations in an electropolymerization medium is recombination, or coupling, to form new carbon-carbon bonds. The mechanism proceeds as follows:
Radical-Radical Coupling: Two 3,4-dibromopyrrole radical cations couple, most commonly via their α-positions (C2 and C5), to form a dicationic dimer. cdnsciencepub.com
Deprotonation: This highly unstable dication rapidly loses two protons from the nitrogen atoms to form a neutral, aromatic dimer (3,3',4,4'-tetrabromo-1H,1'H-2,2'-bipyrrole).
Further Oxidation: As noted previously, this dimer is more easily oxidized than the monomer. It is immediately oxidized at the anode to its corresponding radical cation, which then participates in further coupling reactions with other monomers or oligomers, propagating the polymer chain. rsc.org
An alternative, though less commonly cited, mechanism suggests that a radical cation could directly attack a neutral monomer, forming a dimeric radical cation which would then be deprotonated and oxidized to continue the chain growth. rsc.org Regardless of the precise pathway, the recombination of radical cations via α-α coupling is the essential C-C bond-forming step in the creation of a conjugated polypyrrole backbone. The presence of bromine atoms on the β-positions does not sterically impede this crucial recombination step.
Advanced Spectroscopic and Structural Characterization of 3,4 Dibromo 1h Pyrrole Compounds
X-ray Diffraction Crystallography for Solid-State Structure Determination
Analysis of Molecular Conformation and Stereoisomerism
The conformation of the pyrrole (B145914) ring and the spatial arrangement of its substituents are fundamental to understanding its reactivity and interaction with biological targets. X-ray crystallography and computational studies are primary tools for this analysis. wikipedia.orgnih.gov
The 3,4-dibromo-1H-pyrrole core is inherently planar. Studies on various derivatives, such as N-substituted and dione (B5365651) analogues, confirm that the five-membered pyrrole ring itself shows only minor deviations from planarity. mdpi.com For instance, in derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione, the pyrrole ring is essentially planar, with torsion angles inside the ring varying by only a few degrees. mdpi.com
Stereoisomerism becomes a key factor when the this compound moiety is incorporated into a larger, chiral molecule. The planarity of the pyrrole ring can be a rigid element within a more complex stereochemical framework. The determination of the absolute configuration in such cases relies heavily on X-ray crystallography. nih.gov
Table 1: Selected Torsional Angles in a Substituted Pyrrole Derivative Data derived from related structures to illustrate typical conformational parameters.
| Atoms Involved (Torsion Angle) | Angle (°) | Reference |
| C(2)-N(1)-C(5)-C(4) | -5.2 to +6.0 | mdpi.com |
| N(1)-C(2)-C(3)-C(4) | -7.7 to +8.1 | mdpi.com |
| N(1)-S-C(tosyl)-C(tosyl) | ~90 | nih.gov |
Intermolecular Interactions in Crystal Lattices
The arrangement of molecules in a crystal lattice is dictated by a network of intermolecular interactions, which significantly influences the material's physical properties. In this compound compounds, hydrogen bonds, and halogen interactions are particularly important.
Hydrogen bonding plays a crucial role in the crystal packing of these compounds. nih.gov The N-H group of the pyrrole ring is a classic hydrogen bond donor. In the crystal structures of related dibromopyrrole derivatives, intermolecular N-H···O hydrogen bonds are frequently observed, linking molecules into chains or more complex three-dimensional networks. researchgate.net Weak C-H···O hydrogen bonds also contribute to the stability of the crystal lattice, as seen in N-tosylated pyrrole intermediates. nih.gov While less common, C-H···Br interactions and N-H···Br hydrogen bonds are also possible, contributing to the supramolecular architecture.
The bromine atoms at the 3 and 4 positions can participate in halogen bonding (Br···Br or Br···O/N), a directional non-covalent interaction that can be a powerful tool in crystal engineering. These interactions, along with π-π stacking between the aromatic pyrrole rings, help to stabilize the crystal structure. The formation of hydrogen bonds can lead to more ordered and crystalline structures, which is beneficial for charge transport in organic semiconductor applications. frontiersin.org Hirshfeld surface analysis is a computational tool used to visualize and quantify these varied intermolecular contacts within the crystal lattice, revealing the dominance of specific interactions like H···H, H···C, and O···H contacts. mdpi.com
Table 2: Common Intermolecular Interactions in Dibromopyrrole Derivative Lattices
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |
| Hydrogen Bond | N-H | O=C | ~2.9 | researchgate.net |
| Hydrogen Bond | C-H | O=S | Variable | nih.gov |
| Hydrogen Bond | O-H | O | 2.55–2.90 | researchgate.net |
| Halogen Bond | C-Br | Br-C | < 3.7 | General |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic structure of molecules by probing the transitions between electronic energy levels. upi.edu For conjugated systems like pyrroles, the most significant electronic transitions are typically π → π* transitions, which are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. inflibnet.ac.in
The UV-Vis spectrum of polypyrrole, a related polymer, shows a strong absorption peak around 280 nm and a broader band in the 400-650 nm range, corresponding to π-π* transitions within the conjugated polymer chain. researchgate.net For smaller molecules like this compound and its derivatives, the position and intensity of these absorption bands are sensitive to the substitution pattern and the solvent. The bromine substituents, being electron-withdrawing, can influence the energy of the molecular orbitals and thus shift the absorption maxima (λmax).
In addition to π → π* transitions, n → π* transitions can also occur if non-bonding electrons (e.g., on the nitrogen atom or carbonyl oxygens in dione derivatives) are present. These transitions, involving the promotion of a non-bonding electron to a π* antibonding orbital, are typically less intense than π → π* transitions. inflibnet.ac.in Time-dependent density functional theory (TD-DFT) calculations are often used to predict electronic transitions and assign the observed absorption bands in the experimental UV-Vis spectrum. scielo.org.za Studies on related termaleimides derived from 3,4-dibromopyrroles have shown that their optical absorbance maxima can undergo enormous shifts (ca. 200 nm) upon changes in the chemical environment, such as the addition of a base, indicating a significant alteration of the electronic structure. acs.org This highlights the tunability of the electronic properties of the 3,4-dibromopyrrole scaffold.
Table 3: Typical Electronic Transitions in Pyrrole-based Compounds
| Transition Type | Wavelength Range (nm) | Description | Intensity (ε) | Reference |
| π → π | ~190 - 450 | Excitation of an electron from a π bonding orbital to a π antibonding orbital in a conjugated system. | High | inflibnet.ac.inresearchgate.net |
| n → π | ~280 - 500 | Excitation of an electron from a non-bonding orbital (lone pair) to a π antibonding orbital. | Low to Medium | inflibnet.ac.inresearchgate.net |
Computational and Theoretical Chemistry Studies of 3,4 Dibromo 1h Pyrrole Systems
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic properties of molecules. ictp.itmaterialssquare.com By solving the Kohn-Sham equations, DFT provides information on molecular orbital energies, electron density distribution, and other key electronic descriptors. ictp.it
For heterocyclic systems like pyrrole (B145914), DFT calculations help in understanding the distribution of π-electrons and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and reactivity. olemiss.edu
In the case of 3,4-dibromo-1H-pyrrole, DFT calculations would elucidate the influence of the two bromine substituents on the electronic structure of the pyrrole ring. The bromine atoms are expected to have a significant impact due to their electron-withdrawing inductive effects and electron-donating mesomeric effects. Computational models predict that the strong inductive effect of halogens typically lowers the energy of both the HOMO and LUMO compared to the parent pyrrole. This modification of the frontier orbitals is crucial for understanding the compound's chemical behavior. While specific DFT studies exclusively on this compound are not detailed in the provided literature, theoretical calculations on related poly(pyrrolobenzothiazine)s have utilized derivatives like this compound-2,5-dione as starting materials, underscoring the role of DFT in characterizing the electronic structure of complex systems built from such units. ambeed.com
Table 1: Illustrative DFT-Calculated Electronic Properties of Pyrrole and this compound (Note: The values for this compound are illustrative, based on expected substituent effects, to demonstrate the type of data generated by DFT calculations.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1H-Pyrrole | -5.65 | 2.15 | 7.80 |
| This compound | -6.10 | 1.95 | 8.05 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. q-chem.com It allows for the prediction of vertical excitation energies and oscillator strengths, which can be directly correlated with the absorption maxima (λ_max) and intensities observed in UV-Vis spectroscopy. google.com The method can be performed with or without the Tamm-Dancoff approximation (TDA), which often provides a good balance between computational cost and accuracy. q-chem.comgoogle.com
For a molecule like this compound, TD-DFT calculations would identify the nature of its electronic transitions, which are expected to be primarily π-π* transitions characteristic of aromatic heterocyclic systems. The calculations can reveal how the bromine substituents modulate these transitions. Geometry optimization of the excited state using TD-DFT can also be performed to find the minimum energy geometry of a specific excited state. stackexchange.com
While specific TD-DFT results for this compound are not available in the provided search results, studies on other substituted pyrrole systems demonstrate the utility of TD-DFT in predicting their optical properties. uj.edu.placs.org Such calculations would provide a theoretical absorption spectrum, helping to assign the transitions observed experimentally.
Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound (Note: These values are hypothetical to illustrate the output of a TD-DFT calculation.)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Transition |
| S1 | 4.98 | 249 | 0.005 | HOMO -> LUMO+1 (π-π) |
| S2 | 5.35 | 232 | 0.150 | HOMO -> LUMO (π-π) |
| S3 | 5.89 | 211 | 0.450 | HOMO-1 -> LUMO (π-π*) |
Analysis of Electron Delocalization and Aromaticity
The aromaticity of a cyclic compound is a key determinant of its stability and reactivity. Pyrrole is a classic aromatic heterocycle, fulfilling Hückel's rule with a cyclic, planar array of p-orbitals containing 6 π-electrons. libretexts.org The nitrogen atom contributes its lone pair to the aromatic system. libretexts.org
Computational chemistry offers quantitative measures of aromaticity. One common index is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the degree of bond length equalization in the ring—a hallmark of aromatic delocalization. mdpi.com A HOMA value of 1 indicates a fully aromatic system like benzene, while values approaching 0 indicate non-aromatic systems. mdpi.com
For this compound, the introduction of bromine atoms is expected to perturb the π-electron delocalization within the pyrrole ring. DFT calculations of the optimized geometry would provide the bond lengths necessary to calculate the HOMA index. This would allow for a quantitative assessment of how the substituents impact the aromatic character of the pyrrole core. The analysis would likely show a slight decrease in the HOMA value compared to unsubstituted pyrrole, but the compound would still be classified as aromatic.
Prediction of Reactivity Patterns and Mechanistic Pathways
Computational methods are invaluable for predicting the reactivity of molecules and elucidating potential reaction mechanisms. DFT calculations can generate maps of the molecular electrostatic potential (ESP), which show the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.
For the parent pyrrole molecule, electrophilic substitution is known to occur preferentially at the C2 and C5 positions due to the higher electron density at these sites. In this compound, the C3 and C4 positions are substituted, and the electron-withdrawing nature of the bromine atoms deactivates the ring towards further electrophilic attack. Computational analysis, such as using the Fukui frontier orbital model, can predict the remaining C2 and C5 positions as the most probable sites for substitution, albeit with a reduced reactivity compared to pyrrole. researchgate.net Such theoretical models have been successfully applied to predict the reactivity of various pyrrole derivatives. researchgate.netresearchgate.net
Investigation of Electron-Transfer Processes and Redox Properties
The redox behavior of a molecule, involving the gain or loss of electrons, can be effectively studied using computational methods that complement experimental techniques like cyclic voltammetry.
DFT calculations can predict the redox potentials of a molecule by computing its ionization potential (related to oxidation) and electron affinity (related to reduction). These theoretical values can be correlated with the oxidation and reduction peak potentials observed in cyclic voltammetry (CV) experiments. researchgate.net
Pyrrole monomers are known to undergo oxidation to form conductive polymers. The presence of electron-withdrawing bromine atoms on the pyrrole ring in this compound would be expected to increase its oxidation potential, making it more difficult to oxidize than the unsubstituted parent compound. Computational modeling can quantify this effect. Studies on various substituted pyrrole and thiophene (B33073) systems have shown a clear correlation between the electronic nature of the substituents and the measured redox potentials, which can be rationalized by DFT calculations. gazi.edu.trresearchgate.net
Table 3: Illustrative Predicted Redox Potentials of Pyrrole Derivatives (Note: Values are hypothetical, for illustrative purposes, referenced against a standard like Fc/Fc+.)
| Compound | Calculated Oxidation Potential (V) | Calculated Reduction Potential (V) |
| 1H-Pyrrole | +0.85 | -2.10 |
| This compound | +1.15 | -1.85 |
Spectroelectrochemical Signatures Analysis
Spectroelectrochemistry is an experimental technique that measures the change in a molecule's absorption spectrum as it undergoes oxidation or reduction. TD-DFT can simulate these experiments by calculating the electronic absorption spectra of the radical cation (the one-electron oxidized species) and the radical anion (the one-electron reduced species).
For this compound, TD-DFT calculations would predict that upon oxidation to its radical cation, new electronic transitions would appear at lower energies (longer wavelengths) compared to the neutral molecule. This is due to the creation of a singly occupied molecular orbital (SOMO), which allows for new charge-transfer excitations. Similarly, the spectrum of the radical anion would also be distinct. These theoretical spectra are crucial for interpreting experimental spectroelectrochemical data and identifying the transient species formed during redox processes. gazi.edu.tr
Research Applications and Synthetic Utility of 3,4 Dibromo 1h Pyrrole in Organic Synthesis
Precursors in Natural Product Total Synthesis
The structural motif of a substituted pyrrole (B145914) is prevalent in a wide array of marine natural products, many of which exhibit significant biological activities. nih.govnih.govresearchgate.net The strategic placement of bromine atoms in 3,4-dibromo-1H-pyrrole makes it an ideal starting material for the synthesis of these complex molecules, primarily through palladium-catalyzed cross-coupling reactions that allow for the sequential and regioselective introduction of various aryl groups. anu.edu.aunih.gov
Synthesis of Marine Pyrrole Alkaloids
A significant application of this compound and its derivatives is in the total synthesis of marine pyrrole alkaloids. nih.govnih.gov These natural products often feature a 3,4-diarylpyrrole core, which can be efficiently constructed using the dibrominated pyrrole scaffold. nih.gov The synthetic strategy generally involves the protection of the pyrrole nitrogen, followed by sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, or Stille reactions, to introduce the desired aryl or heteroaryl groups at the C3 and C4 positions. anu.edu.auchim.it The choice of protecting group on the pyrrole nitrogen can influence the reactivity and regioselectivity of the subsequent coupling reactions. For instance, the use of an N-benzenesulfonyl group has been shown to direct lithiation to the C2 position, allowing for further functionalization. researchgate.net
The versatility of this approach is demonstrated in the synthesis of a variety of marine alkaloids, where different arylboronic acids (for Suzuki-Miyaura coupling), organozinc reagents (for Negishi coupling), or organostannanes (for Stille coupling) can be employed to access a diverse range of natural product analogues. chim.itsemanticscholar.org This modular approach is not only crucial for confirming the structure of the natural products but also for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Applications in Lukianol and Lamellarin Synthesis
Among the marine pyrrole alkaloids, the Lukianols and Lamellarins have garnered significant attention due to their interesting biological activities, including cytotoxic and anti-HIV properties. nih.govnih.gov The total synthesis of these complex molecules has been a subject of extensive research, with this compound derivatives playing a pivotal role. researchgate.netnih.gov
In the total synthesis of Lukianol A and B , N-benzenesulfonyl-3,4-dibromopyrrole has been utilized as a common starting material. researchgate.net The synthetic strategy hinges on a bromine-directed lithiation followed by palladium-catalyzed cross-coupling reactions to produce the key 3,4-diarylpyrrol-2-carboxylates. This approach allows for the controlled and regioselective introduction of the different aryl groups characteristic of the Lukianol core structure.
Similarly, in the synthesis of Lamellarins , N-protected 3,4-dibromopyrrole derivatives serve as a versatile scaffold. For example, the synthesis of Lamellarin Q has been achieved starting from the three-fold bromination of an N-TIPS-substituted pyrrole, followed by lithiation and Stille cross-coupling to introduce the two aryl groups at the C3 and C4 positions. chim.it Another strategy involves the use of sequential halogenation and Suzuki cross-coupling reactions on a protected bromopyrrole derivative to build up the complex polycyclic framework of other Lamellarin analogues. mdpi.com The ability to perform sequential and regioselective cross-coupling reactions on the dibromopyrrole core is a testament to its utility in the modular synthesis of these intricate natural products. researchgate.net
Building Blocks for Advanced Organic Frameworks
The reactivity of the carbon-bromine bonds in this compound makes it a valuable building block for the construction of more complex and advanced organic frameworks beyond natural product synthesis. These frameworks often possess unique electronic and structural properties, making them of interest in various fields of chemistry.
Construction of Complex Heterocyclic Systems
This compound and its derivatives can be utilized to construct a variety of complex heterocyclic systems. For instance, derivatives of this compound, such as N-arylbromomaleimides (derived from this compound-2,5-dione), can undergo domino reactions with aminocrotonic acid esters to yield polyfunctionalized hexahydropyrrolo[3,4-b]pyrroles. nih.gov This reaction proceeds via a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition.
Furthermore, functionalized 3,4-dibromo-1H-pyrroles serve as precursors for the synthesis of larger porphyrinoid structures. For example, this compound-2-carbaldehyde has been synthesized as a key building block for the preparation of tetrabromobacteriochlorins. researchgate.net These complex macrocycles have potential applications in photomedicine and materials science. The synthesis of such complex systems highlights the role of this compound as a versatile starting material for accessing diverse and intricate heterocyclic architectures.
Derivatization Towards Polyfunctionalized Pyrroles
The two bromine atoms in this compound offer a platform for the synthesis of polyfunctionalized pyrroles through selective and sequential reactions. Directed lithiation is a powerful tool for achieving regioselective functionalization. For example, the lithiation of N-benzenesulfonyl-3-bromopyrrole can lead to a dynamic equilibrium between C-2 and C-5 lithiated species, allowing for electrophile-controlled regioselective functionalization. dntb.gov.ua This strategy enables the introduction of various functional groups at specific positions on the pyrrole ring.
Another approach to polyfunctionalized pyrroles involves the use of a silyl-protected pyrrole. 3,4-Bis(trimethylsilyl)-1H-pyrrole can act as a versatile building block for the construction of unsymmetrically 3,4-disubstituted pyrroles. rsc.org This is achieved through stepwise regiospecific ipso-halogenation followed by palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki couplings. rsc.org Although this method does not start directly from this compound, it demonstrates a powerful strategy for achieving diverse substitution patterns on the pyrrole core, which can be conceptually applied to the derivatization of the dibrominated analogue. These methods provide access to a wide range of polyfunctionalized pyrroles with tailored electronic and steric properties for various applications.
Development of Pyrrole-Containing Materials
Pyrrole-based polymers, particularly polypyrrole, are well-known for their conducting properties and have been extensively studied for applications in organic electronics. tdl.orgwikipedia.orgnih.gov The incorporation of functional groups onto the pyrrole monomer can significantly influence the properties of the resulting polymer, such as solubility, processability, and electronic characteristics. mdpi.com
While the direct use of this compound for the synthesis of functional materials is not extensively documented in the reviewed literature, the principles of its reactivity suggest potential applications. The two bromine atoms could serve as handles for polymerization reactions, such as Yamamoto or Suzuki polycondensation, to create conjugated polymers with a defined connectivity. The electropolymerization of pyrrole and its derivatives is a common method to produce conductive films. researchgate.netrsc.org In principle, this compound could be subjected to electropolymerization, potentially leading to a polymer with a unique structure and properties due to the presence of the bromine atoms, which could be retained or eliminated during the polymerization process.
Furthermore, the derivatization of this compound into more complex monomers could open avenues for the creation of novel organic materials for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). frontiersin.orgresearchgate.netjmaterenvironsci.com For instance, by replacing the bromine atoms with extended π-conjugated systems via cross-coupling reactions, new chromophores and semiconducting materials could be designed. However, to date, specific examples of the application of this compound in this field remain to be explored and reported in the scientific literature.
Synthesis of Semiconducting Polymers (Polypyrroles)
Pyrrole is a foundational unit for conductive polymers due to its electron-rich nature and ability to be polymerized. tdl.org While the oxidative polymerization of pyrrole is a common method to produce polypyrrole (PPy), this technique offers limited control over the polymer's regiochemistry and properties. wikipedia.org The use of substituted monomers like this compound allows for more precise synthesis of π-conjugated polymers through cross-coupling reactions. The bromine atoms serve as effective leaving groups in metal-catalyzed polycondensation reactions, such as Stille, Suzuki, or direct arylation polycondensation. nii.ac.jpwiley-vch.de
This synthetic control enables the creation of well-defined polypyrrole derivatives with tailored electronic properties. Introducing specific functional groups at the β-positions of the pyrrole ring can effectively enhance the solubility, processability, thermal stability, and optoelectronic characteristics of the resulting polymers. nih.gov For instance, copolymerization of pyrrole-based monomers with electron-accepting units is a common strategy to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic electronics. nii.ac.jpnih.gov The resulting polymers often exhibit semiconducting behavior, forming the basis for their use in various electronic devices. nih.gov
Applications in Organic Photovoltaics and Organic Field-Effect Transistors
The semiconducting polymers derived from pyrrole and its derivatives are extensively investigated for their applications in organic electronic devices, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netfrontiersin.org In these devices, the pyrrole moiety typically functions as an electron-donating (p-type) component due to its high-lying HOMO level. researchgate.net
Organic Photovoltaics (OPVs): In OPVs, semiconducting polymers are used in the active layer of a bulk heterojunction device, typically blended with an electron-accepting material. nih.gov The design of donor-acceptor copolymers, which can be synthesized using building blocks like this compound, is crucial for modulating the material's band gap and ensuring broad absorption of the solar spectrum. nih.gov The performance of OPV devices is evaluated by metrics such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). nih.govnih.gov
Organic Field-Effect Transistors (OFETs): OFETs are fundamental components of modern electronic circuits, acting as switches or amplifiers. nih.govnih.gov Pyrrole-containing polymers and small molecules have been successfully employed as the active semiconductor layer in OFETs. frontiersin.org The performance of an OFET is primarily characterized by its charge carrier mobility (µ), which quantifies how quickly charge carriers can move through the semiconducting material. nih.gov The construction of stable pyrrolic units, for instance by fusing the pyrrole ring with other aromatic systems, has been shown to yield materials with moderate to high hole mobilities, making them suitable for p-channel transistors. researchgate.net
| Material Type | Device | Key Performance Metric | Reported Value | Reference |
|---|---|---|---|---|
| DPP-based Polymer | OFET | Hole Mobility (μh) | 0.09 cm² V⁻¹ s⁻¹ | nih.gov |
| Thieno[3,2-b]pyrrole-based Small Molecule | OFET | Hole Mobility (μh) | 10⁻³ cm² V⁻¹ s⁻¹ | researchgate.net |
| Pyrrolopyrrole aza-BODIPY Small Molecule | OFET | Hole Mobility (μh) | 1.3 × 10⁻³ cm² V⁻¹ s⁻¹ | frontiersin.org |
| IsoDPP-based Small Molecule Acceptor with P3HT | OPV | Power Conversion Efficiency (PCE) | 0.97% | nih.gov |
| TPD-based Small Molecule Donor with PC71BM | OPV | Power Conversion Efficiency (PCE) | 2.6% | nih.gov |
Exploration in Colorants and Dyes Research
Derivatives of pyrrole are central to the development of high-performance organic pigments and dyes. One of the most prominent classes is the diketopyrrolopyrrole (DPP) family of pigments, which are known for their brilliant colors, high stability, and strong fluorescence. rsc.org The core structure of these dyes is a pyrrolo[3,4-c]pyrrole (B14788784) system.
Brominated pyrroles can serve as key precursors in the synthesis of these complex heterocyclic structures. The DPP chromophore is characterized by a donor-acceptor-donor architecture, which leads to intense absorption in the visible and near-infrared regions of the electromagnetic spectrum. The photophysical properties of DPP dyes can be finely tuned by modifying the substituents on the pyrrole nitrogen atoms and the flanking aromatic groups. rsc.org This structural flexibility has led to their use not only as industrial pigments but also as functional dyes in applications such as fluorescent probes and organic electronics. rsc.orgmdpi.com
Supramolecular Chemistry and Molecular Recognition Studies
The pyrrole N-H group is a proficient hydrogen bond donor, making it a valuable functional group in the field of supramolecular chemistry, particularly for the recognition of anions.
Design and Synthesis of Anion Receptors
Anion recognition is a challenging yet crucial area of supramolecular chemistry due to the diverse geometries of anions and their high solvation energies. nih.gov Receptors for anions often rely on a combination of non-covalent interactions, with hydrogen bonding being one of the most significant. nih.gov The pyrrole N-H moiety is frequently incorporated into synthetic receptors for this purpose. nih.gov
The effectiveness of the pyrrole N-H as a hydrogen bond donor can be significantly enhanced by the introduction of electron-withdrawing substituents onto the pyrrole ring. In this compound, the two bromine atoms at the β-positions exert a strong electron-withdrawing inductive effect. This effect polarizes the N-H bond, increasing the positive partial charge on the hydrogen atom and thereby augmenting its acidity. nih.gov This increased acidity leads to stronger and more effective hydrogen bonding with anionic guest species. Receptors based on this principle have demonstrated notable affinity for various anions, including halides (e.g., F⁻, Cl⁻) and oxoanions (e.g., H₂PO₄⁻, AcO⁻). nih.govnih.gov
Methodologies for Quantifying Host-Guest Binding Affinities
To evaluate the efficacy of a synthetic anion receptor, it is essential to quantify the strength of its interaction with a given guest anion. This is typically expressed as a binding constant (Ka). Several spectroscopic techniques are commonly employed for this purpose.
UV-Visible Spectrophotometric Titrations: This is a widely used method to determine binding constants. nih.gov A solution of the host molecule (the receptor) is titrated with increasing concentrations of the guest (the anion salt). Changes in the UV-Vis absorption spectrum of the host upon complexation are monitored. By analyzing the change in absorbance at a specific wavelength as a function of guest concentration, the data can be fitted to a binding isotherm to calculate the binding constant. nih.gov
¹H NMR Titrations: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions in solution. The chemical shift of the pyrrole N-H proton is particularly sensitive to its electronic environment. Upon formation of a hydrogen bond with an anion, the N-H proton becomes deshielded, resulting in a downfield shift in the ¹H NMR spectrum. By monitoring this chemical shift change during a titration with the anion, one can confirm the binding event and fit the data to determine the binding constant. nih.gov
Fluorescence Spectroscopy: For receptors that are fluorescent, anion binding can cause changes in their emission properties, such as quenching or enhancement of the fluorescence intensity or a shift in the emission wavelength. These changes can be monitored during a titration experiment to quantify the binding affinity.
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS).
| Methodology | Principle | Information Obtained | Reference |
|---|---|---|---|
| UV-Visible Titration | Monitors changes in absorbance of the host upon addition of the guest. | Binding constant (Ka), Stoichiometry | nih.gov |
| ¹H NMR Titration | Monitors changes in the chemical shift of host protons (e.g., N-H) upon guest addition. | Binding constant (Ka), Stoichiometry, Information on binding site | nih.gov |
| Fluorescence Titration | Measures changes in the host's fluorescence emission upon guest binding. | Binding constant (Ka), Stoichiometry | nih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with the binding interaction. | Binding constant (Ka), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
